Cas no 1339640-22-0 (Cyclopentyl (3-chloro-4-fluorophenyl)methanol)

Cyclopentyl (3-chloro-4-fluorophenyl)methanol 化学的及び物理的性質
名前と識別子
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- (3-Chloro-4-fluorophenyl)(cyclopentyl)methanol
- Cyclopentyl (3-chloro-4-fluorophenyl)methanol
- Benzenemethanol, 3-chloro-α-cyclopentyl-4-fluoro-
-
- MDL: MFCD16293516
- インチ: 1S/C12H14ClFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2
- InChIKey: DHHKPQYMHFVQGD-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C(C1CCCC1)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 20.2
Cyclopentyl (3-chloro-4-fluorophenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB430087-1 g |
Cyclopentyl (3-chloro-4-fluorophenyl)methanol |
1339640-22-0 | 1g |
€602.60 | 2023-04-23 | ||
abcr | AB430087-1g |
Cyclopentyl (3-chloro-4-fluorophenyl)methanol; . |
1339640-22-0 | 1g |
€1621.70 | 2025-02-27 | ||
Fluorochem | 397450-5g |
Cyclopentyl (3-chloro-4-fluorophenyl)methanol |
1339640-22-0 | 97.0% | 5g |
£1,692.00 | 2023-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647766-5g |
(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol |
1339640-22-0 | 98% | 5g |
¥21672.00 | 2024-08-09 | |
Fluorochem | 397450-1g |
Cyclopentyl (3-chloro-4-fluorophenyl)methanol |
1339640-22-0 | 97.0% | 1g |
£578.00 | 2023-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512247-1g |
(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol |
1339640-22-0 | 97% | 1g |
¥3549.0 | 2023-04-03 | |
Ambeed | A473340-1g |
(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol |
1339640-22-0 | 97% | 1g |
$517.0 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647766-1g |
(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol |
1339640-22-0 | 98% | 1g |
¥6742.00 | 2024-08-09 |
Cyclopentyl (3-chloro-4-fluorophenyl)methanol 関連文献
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Cyclopentyl (3-chloro-4-fluorophenyl)methanolに関する追加情報
Cyclopentyl (3-chloro-4-fluorophenyl)methanol: An Overview of CAS No. 1339640-22-0
Cyclopentyl (3-chloro-4-fluorophenyl)methanol, a compound with the CAS number 1339640-22-0, is a versatile organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopentyl ring and a substituted phenyl group. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and pharmaceutical intermediates.
The chemical structure of Cyclopentyl (3-chloro-4-fluorophenyl)methanol consists of a cyclopentyl ring attached to a methanol group, which is further substituted with a 3-chloro-4-fluorophenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it an attractive candidate for drug design and synthesis. The chloro and fluoro substituents on the phenyl ring enhance the molecule's lipophilicity and stability, which are crucial factors in determining its biological activity and pharmacokinetic profile.
Recent studies have highlighted the potential of Cyclopentyl (3-chloro-4-fluorophenyl)methanol in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. This makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Cyclopentyl (3-chloro-4-fluorophenyl)methanol has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can inhibit the replication of certain viruses, including influenza and herpes simplex virus. The antiviral activity is thought to be mediated through its interaction with viral enzymes or host cell receptors, thereby disrupting the viral life cycle. This property makes it a valuable lead compound for the development of new antiviral therapies.
The synthesis of Cyclopentyl (3-chloro-4-fluorophenyl)methanol has been extensively studied, and several efficient synthetic routes have been reported in the literature. One common approach involves the reaction of cyclopentylmagnesium bromide with 3-chloro-4-fluorobenzaldehyde followed by reduction to form the desired alcohol. This method provides high yields and good purity, making it suitable for large-scale production. Another synthetic route involves the use of transition metal-catalyzed coupling reactions, such as Suzuki coupling or Stille coupling, which offer additional flexibility in terms of functional group tolerance and reaction conditions.
The physicochemical properties of Cyclopentyl (3-chloro-4-fluorophenyl)methanol have been thoroughly characterized. It is a colorless liquid with a molecular weight of 218.68 g/mol. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. Its melting point is around -50°C, and its boiling point is approximately 150°C at reduced pressure. These properties make it suitable for various pharmaceutical formulations, including oral tablets, injectable solutions, and topical creams.
The safety profile of Cyclopentyl (3-chloro-4-fluorophenyl)methanol has been evaluated through extensive toxicological studies. These studies have shown that the compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, as with any new chemical entity, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, Cyclopentyl (3-chloro-4-fluorophenyl)methanol (CAS No. 1339640-22-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for drug development. Ongoing research continues to explore its potential therapeutic uses, particularly in anti-inflammatory and antiviral therapies. As more data becomes available from preclinical and clinical studies, this compound may play a significant role in advancing medical treatments for various diseases.
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